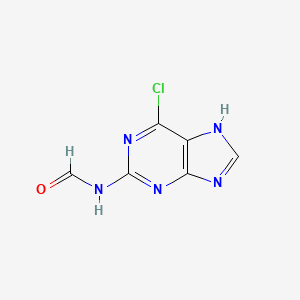

2-Formylamino-6-chloropurine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloro-7H-purin-2-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5O/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13/h1-2H,(H2,8,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDYPACKQHFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)NC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448632 | |

| Record name | 2-formylamino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149948-30-1 | |

| Record name | 2-formylamino-6-chloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formylamino 6 Chloropurine

Precursor Chemistry and Starting Materials for Purine (B94841) Ring Systems

The foundation of any synthesis is the selection of appropriate starting materials. For 2-formylamino-6-chloropurine, the two principal approaches begin with either guanine (B1146940) derivatives or suitably substituted pyrimidines that can be cyclized to form the purine ring.

Guanine is the most direct and commonly utilized precursor for the synthesis of this compound. google.com The core strategy involves a one-pot reaction that simultaneously chlorinates the 6-position and formylates the 2-amino group. This transformation is typically achieved by treating guanine with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). google.com In this process, the keto-enol tautomerism of guanine allows the 6-hydroxyl group to be replaced by a chlorine atom.

A described method for synthesizing 2-amino-6-chloropurine (B14584) involves this compound as a key intermediate. google.com The process begins by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature. google.com Guanine is then added to this mixture, leading to the formation of 2-dimethylaminomethenimino-6-chloropurine. google.com This intermediate is subsequently hydrolyzed in water, with the pH adjusted to between 3 and 5, to yield the wet product of this compound. google.com

To improve reaction conditions and yields, derivatized forms of guanine are sometimes employed. For example, 2,9-diacylated guanine derivatives can be used as starting materials. google.com The acyl groups can enhance solubility in organic solvents and are removed by hydrolysis during the workup phase. google.com The use of phase-transfer catalysts is also common in these reactions to facilitate the chlorination process. google.comgoogle.com

Table 1: Guanine Derivatization Approaches

| Starting Material | Key Reagents | Intermediate | Reference |

| Guanine | Phosphorus oxychloride, N,N-dimethylformamide | 2-Dimethylaminomethenimino-6-chloropurine | google.com |

| Guanine | Phosphorus oxychloride, Tetraethylammonium (B1195904) chloride, Acetonitrile (B52724) | Not specified | google.com |

| 2,9-Diacetylguanine | Phosphorus oxychloride, Triethylmethylammonium chloride, Acetonitrile | Not specified | google.com |

| Guanine | Phosphorus pentachloride, N,N-dimethylformamide | This compound acetate (B1210297) | google.com |

The classic approach to constructing the purine skeleton from the ground up is the Traube purine synthesis, which involves building the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525). mdpi.com While most purines have historically been synthesized from pyrimidine precursors, this route is less direct for this compound itself but foundational to purine chemistry in general. yu.edu.jo

The synthesis typically starts with a 4,5-diaminopyrimidine. For instance, a suitably substituted pyrimidine like 5,6-diamino-pyrimidin-4-one could be cyclized using a formylating agent such as formic acid or triethyl orthoformate to close the imidazole ring and form a guanine analogue. mdpi.comrsc.org This product could then be subjected to the chlorination and formylation reactions described previously.

Another strategy involves starting with more functionalized pyrimidines, such as 4,6-dichloro-5-nitropyrimidine. rsc.org Through a series of reduction and substitution steps, the necessary functional groups can be installed before the final cyclization to form the purine ring. rsc.org

Table 2: Pyrimidine-Based Precursors for Purine Synthesis

| Pyrimidine Precursor | Cyclization Reagent | Resulting Ring System | Reference |

| Pyrimidine-2,4,5-triamine | Triethylorthoformate, Acetic anhydride | 2-Aminopurine (B61359) | mdpi.com |

| 4,6-Dichloro-5-nitropyrimidine | (reduction), Benzylamine, Triethyl orthoformate | 6-Chloropurine (B14466) derivative | rsc.org |

| 4-Amino-1H-imidazole-5-carbaldehyde oximes | Orthoesters, Ammonia (B1221849) | 7-Substituted purines | yu.edu.jo |

Formylation and Chlorination Reactions

The conversion of guanine-based precursors into this compound hinges on two key chemical transformations: the formylation of the exocyclic amino group at the C2 position and the chlorination of the C6 position.

Achieving regioselective formylation of the 2-amino group without affecting other reactive sites on the purine ring is critical. A highly effective strategy involves the use of a Vilsmeier-Haack type reagent, which is formed in situ from phosphorus oxychloride and N,N-dimethylformamide. google.comwikipedia.org

The conversion of the 6-oxo group of guanine (in its lactam tautomeric form) to a 6-chloro group is a standard transformation in purine chemistry. This step is essential for creating an active site for subsequent nucleophilic substitution reactions, making 6-chloropurines valuable synthetic intermediates. medchemexpress.comresearchgate.net

The most widely employed reagent for the chlorination of the 6-position of guanine and other hydroxypurines is phosphorus oxychloride (POCl₃). nih.govpcc.eu POCl₃ is highly reactive and can function as both the chlorinating agent and the solvent when used in excess. nih.gov The reaction mechanism involves activation of the 6-oxo group by phosphorylation, creating a good leaving group that is subsequently displaced by a chloride ion.

The reaction conditions often involve heating the substrate in refluxing POCl₃, frequently in the presence of a catalyst. nih.govresearchgate.net To enhance the reaction rate and yield, tertiary amines or, more commonly, phase-transfer catalysts are added. googleapis.com Quaternary ammonium (B1175870) salts, such as tetraethylammonium chloride (TEAC) or methyltriethylammonium chloride (TEMAC), have been shown to be particularly effective. google.comgoogleapis.com These catalysts improve the solubility and reactivity of the reactants. google.com

Modern procedures have been developed to minimize the environmental impact of using large excesses of POCl₃. nih.gov Solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have proven effective for large-scale preparations, offering high yields and simpler workups. nih.gov

Table 3: Conditions for POCl₃-Mediated Chlorination

| Substrate | Catalyst/Additive | Solvent | Temperature | Reference |

| Guanine | Tetraethylammonium chloride | Acetonitrile | Reflux | google.com |

| 2,9-Diacetylguanine | Triethylmethylammonium chloride | Acetonitrile | 50°C | google.com |

| Guanine | Methyltriethylammonium chloride (TEMAC) | Acetonitrile | Reflux | googleapis.com |

| Hydroxypyrimidines | Pyridine | Solvent-free | 140-160°C | nih.gov |

| 6-Aminouracil | None | Phosphorus oxychloride | Reflux | researchgate.net |

Chlorination Techniques and Reagents

Catalyst-Assisted Chlorination Processes (e.g., Phase Transfer Catalysis)

The synthesis of the 2-amino-6-chloropurine core, a direct precursor to this compound, is frequently achieved through the chlorination of guanine. This transformation is often facilitated by catalyst-assisted processes to enhance efficiency and yield. Phase Transfer Catalysis (PTC) has emerged as a significant technique in this context. fzgxjckxxb.com PTC is a powerful tool for enabling reactions between reagents in immiscible phases, which accelerates reaction rates by transporting one reactant across the phase boundary to the other. fzgxjckxxb.comtandfonline.com

In the synthesis of 2-amino-6-chloropurine, a process can be employed that involves reacting guanine with a chlorinating agent, such as phosphorus oxychloride, in the presence of a phase transfer catalyst. google.com These catalysts typically contain chloride ions and can include various tetrasubstituted ammonium or phosphonium (B103445) chlorides. google.comtandfonline.com A commonly cited example is tetraethylammonium chloride. google.com The reaction is generally carried out in a polar, inert organic solvent. google.com The use of PTC is particularly beneficial in green chemistry as it can reduce the need for harsh organic solvents and allow for milder reaction conditions. fzgxjckxxb.com

One patented method highlights the reaction of guanine with phosphorus oxychloride and a phase transfer catalyst like tetraethylammonium chloride in acetonitrile. google.com This approach provides a direct route to the 2-amino-6-chloropurine intermediate, which can subsequently be formylated to yield the target compound, this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the choice of solvent, precise control of temperature and pH, and the duration of the reaction.

Solvent System Evaluation

The selection of an appropriate solvent system is critical for both the reaction and the subsequent purification steps. For the phase-transfer-catalyzed chlorination of guanine, polar inert organic solvents are preferred. google.com Acetonitrile is noted as a highly preferred solvent, with others such as tetrahydrofuran (B95107) (THF), dioxane, and nitromethane (B149229) also being suitable. google.comresearchgate.net

The solubility of the precursor, 2-amino-6-chloropurine, has been systematically studied in various solvents, which informs choices for reaction media and purification. researchgate.net The solubility generally increases with temperature across all tested solvents. researchgate.net Among the solvents evaluated, dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) show the highest solubility for 2-amino-6-chloropurine, while its solubility in water is minimal. researchgate.net This data is crucial for optimizing reaction concentration and for developing effective crystallization and purification protocols. For instance, the high solubility in DMF is exploited in purification by recrystallization. google.com

Table 1: Solubility of 2-Amino-6-chloropurine in Various Solvents at Different Temperatures (Mole Fraction, x1)

| Temperature (K) | DMSO | DMF | n-Butanol | Methanol | Water |

|---|---|---|---|---|---|

| 278.15 | 0.01318 | 0.01021 | 0.00049 | 0.00014 | 0.00002 |

| 288.15 | 0.01633 | 0.01255 | 0.00063 | 0.00019 | 0.00003 |

| 298.15 | 0.02015 | 0.01538 | 0.00081 | 0.00025 | 0.00004 |

| 308.15 | 0.02476 | 0.01881 | 0.00103 | 0.00033 | 0.00006 |

| 318.15 | 0.03031 | 0.02298 | 0.00131 | 0.00043 | 0.00008 |

| 328.15 | 0.03698 | 0.02804 | 0.00165 | 0.00056 | 0.00011 |

| 333.15 | 0.04085 | 0.03096 | 0.00185 | 0.00064 | 0.00013 |

Data sourced from a study on the solubility of 2-amino-6-chloropurine. researchgate.net

Temperature and pH Control in Aqueous and Non-Aqueous Systems

Temperature and pH are pivotal factors that govern reaction rate, product selectivity, and the stability of intermediates and final products. In the synthesis of 2-amino-6-chloropurine from guanine, elevated temperatures, typically between 30°C and 100°C, are employed. google.com One protocol specifies heating under reflux at 60-70°C. google.com Another detailed process involves heating the chlorination mixture to 45-80°C, holding the temperature for a period, and then increasing it further to 60-90°C. google.com

The conversion of the chlorinated intermediate to this compound and its subsequent hydrolysis to 2-amino-6-chloropurine often involves precise pH adjustments in aqueous systems. A patented process describes the hydrolysis of a chloride intermediate by first cooling the mixture to 10-30°C and adding a base (like sodium hydroxide (B78521) solution) to achieve a pH of 3.0-5.0. google.comgoogle.com This is followed by heating to 55-75°C. google.com Subsequently, an acid is added to lower the pH to 0-1.0 to complete the reaction. google.com The control of pH is critical; for example, maintaining an acidic pH of 3-5 during one stage of hydrolysis helps to hydrolyze an imido group while preventing the destruction of the chlorine atom at the 6-position. google.com The final hydrolysis of the formyl group to the amine is often conducted under basic conditions, followed by neutralization with acid to precipitate the product. google.com Computational studies also confirm that the chlorination of the purine ring itself is a pH-dependent process. researchgate.net

Reaction Time and Stirring Parameters

The duration of the reaction and the agitation method are optimized to ensure complete conversion and maximize yield. For the PTC-assisted chlorination of guanine, reaction times can be relatively short, such as 70-90 minutes under reflux or 2 hours when aided by ultrasonication. google.com

More complex, multi-step industrial processes often involve longer reaction times. For example, a chlorination step might involve a 2-4 hour period of heating, followed by 8-15 hours of stirring. google.com The subsequent hydrolysis steps are also time-controlled, with a 4-8 hour stirring period after the initial pH adjustment and another 2-5 hour reaction time after the final acidification. google.com These extended periods ensure the completion of each distinct chemical transformation in the sequence.

Table 2: Optimized Reaction Parameters from Various Synthetic Protocols

| Step | Reagents/Catalyst | Solvent | Temperature | Time | pH | Source |

|---|---|---|---|---|---|---|

| Chlorination | Guanine, POCl₃, Tetraethylammonium Chloride | Acetonitrile | 60-70°C (Reflux) | 70-90 min | N/A | google.com |

| Chlorination | Guanine, POCl₃, DMF | Dichloroethane | 60-90°C | 8-15 h | N/A | google.com |

| Hydrolysis 1 | Chloride Intermediate, Water, Base | Water | 55-75°C | 4-8 h | 3.0-5.0 | google.com |

| Hydrolysis 2 | Product of Hydrolysis 1, Acid | Water | Ambient | 2-5 h | 0-1.0 | google.com |

| Formyl Hydrolysis | This compound, NaOH | Water | 18-22°C | N/A | Basic | google.com |

| Neutralization | 2-Amino-6-chloropurine (in solution), HCl | Water | <10-22°C | N/A | Neutral | google.com |

Alternative Synthetic Routes to the this compound Scaffold

Beyond the direct chlorination and formylation of guanine derivatives, alternative strategies focus on constructing the purine ring system from simpler precursors. These methods offer different advantages in terms of starting material availability and regioselectivity.

One prominent alternative is the Traube purine synthesis, which builds the imidazole ring onto a pre-existing pyrimidine. A convenient one-pot procedure has been developed that starts with commercially available pyrimidine precursors to form 2-amino-6-chloropurines. psu.edu This method involves reacting a primary amine with a precursor like 4,6-dichloro-5-formamidopyrimidine, followed by imidazole ring closure. psu.edu This approach is notable for being a single-step process leading to 9-substituted purine derivatives from amine precursors. psu.edu

Another route involves the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine. This transformation can be achieved using condensation agents like diethoxymethylacetate or triethyl orthoformate at elevated temperatures (above 80°C). google.com

A different synthetic design involves the reductive formylation of a 4-amino-5-nitrosopyrimidine derivative. google.com In this process, the nitroso group is reduced and formylated in the presence of formic acid and a noble metal catalyst, creating a 4-amino-5-formylaminopyrimidine intermediate. google.com This intermediate subsequently undergoes cyclization to form the purine ring system. google.com

Furthermore, the formylamino group itself can be generated from other functionalities. A synthesis of a related compound demonstrated that a 2-formylamino group can be produced from a 2-(dimethylaminomethyleneamino)purine precursor during the reaction sequence. nih.gov

Isolation and Purification Techniques for Research-Scale Synthesis

Obtaining this compound, or its immediate precursor 2-amino-6-chloropurine, in high purity is essential, particularly for research applications. Several techniques are employed for its isolation and purification.

A common workup procedure after synthesis involves filtering the crude solid product from the reaction mixture. google.com This solid is then often suspended in water, and the pH is adjusted to dissolve the product and remove insoluble impurities. For instance, the pH may be raised to an alkaline value with sodium hydroxide and then brought back to neutral (pH 7) with hydrochloric acid to precipitate the purified product. google.com This acid-base precipitation is a powerful purification method, as described in a patent where impure 2-amino-6-chloropurine is dissolved in an alkali solution, filtered, and then reprecipitated by neutralization. google.com Continuous extraction with an organic solvent like ethyl acetate is another method used to isolate the product from the aqueous solution. google.com

Recrystallization is a widely used technique for purification. Due to the compound's favorable solubility profile, N,N-dimethylformamide (DMF) is an effective solvent for the recrystallization of 2-amino-6-chloropurine. google.comgoogle.com Other solvents mentioned for purification based on solubility differences include dimethyl sulfoxide (DMSO) and aqueous ethanol. google.com

For research-scale synthesis requiring very high purity, flash chromatography is the method of choice. teledynelabs.com Depending on the polarity of the specific purine derivative, different stationary and mobile phases can be used. For moderately polar purines, systems like dichloromethane/methanol on a silica (B1680970) gel column are effective. teledynelabs.com For less polar derivatives, hexane/ethyl acetate gradients are used. teledynelabs.com Reversed-phase chromatography on C18 columns is also a viable option, often with the addition of a modifier like trifluoroacetic acid (TFA) to ensure sharp peaks. teledynelabs.com

Role As a Key Intermediate in the Synthesis of Advanced Heterocyclic Systems

Precursor for 2-Amino-6-chloropurine (B14584) and its Derivatives

The conversion of 2-Formylamino-6-chloropurine to 2-amino-6-chloropurine is a straightforward and high-yielding deprotection step, typically achieved through hydrolysis. One synthetic method involves treating the wet product of this compound with an alkali metal hydroxide (B78521) solution, followed by neutralization with hydrochloric acid to yield the crude 2-amino-6-chloropurine google.com. This simple transformation unlocks the synthetic potential of the purine (B94841) core.

2-Amino-6-chloropurine is a versatile chemical building block for synthesizing a variety of heterocyclic compounds pubcompare.ai. It is a critical intermediate in the production of several important pharmaceutical compounds. Its value stems from the two reactive sites it possesses: the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution, and the nitrogen atoms of the purine ring system (primarily N9), which can be alkylated or glycosylated.

This compound is a key intermediate in the synthesis of potent antiviral drugs such as famciclovir (B1672041) and its active form, penciclovir (B1679225) google.comgoogleapis.comgoogle.com. Beyond these, it serves as a starting material for drugs with anticancer, anti-inflammatory, and antihypertensive properties google.com. The broad spectrum of biological activities found in its derivatives underscores the importance of 2-amino-6-chloropurine in medicinal chemistry. For instance, it is a precursor for creating nucleoside analogs that have shown antiviral efficacy against viruses like the Epstein-Barr virus (EBV) glpbio.com.

The chemical reactivity of 2-amino-6-chloropurine allows for diverse derivatization strategies, enabling the creation of large libraries of compounds for drug discovery. The two primary avenues for modification are substitution at the C6 position and substitution at the N9 position.

Substitution at the C6-Position: The chlorine atom at the 6-position is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups.

Conversion to Guanine (B1146940) Analogues: Hydrolysis of the 6-chloro group replaces it with a hydroxyl group, yielding guanine googleapis.com.

Conversion to 2,6-Diaminopurine (B158960) Analogues: Reaction with ammonia (B1221849) or amines results in the formation of 2,6-diaminopurine derivatives nih.gov.

Introduction of Other Nucleophiles: The chloro group can be displaced by various other nucleophiles, such as alkoxides (to form 6-alkoxy derivatives like 2-amino-6-methoxylpurine), and thiols (to form 6-thio derivatives) nih.gov.

Substitution at the N9-Position: The N9 position of the purine ring is the most common site for alkylation and glycosylation to produce nucleoside analogues. This is typically achieved after the desired C6-substituent is in place. The process involves attaching an appropriate side chain precursor, which can be a sugar moiety or an acyclic or carbocyclic mimic googleapis.comgoogle.com.

A summary of common derivatization reactions is presented in the table below.

| Starting Material | Reagent(s) | Position of Reaction | Product Class |

| 2-Amino-6-chloropurine | H₂O / OH⁻ | C6 | Guanine Analogues |

| 2-Amino-6-chloropurine | R-NH₂ (Amine) | C6 | 2-Amino-6-alkylaminopurines |

| 2-Amino-6-chloropurine | R-OH / Base | C6 | 2-Amino-6-alkoxypurines |

| 2-Amino-6-chloropurine | R-SH / Base | C6 | 2-Amino-6-thiopurines |

| 2-Amino-6-chloropurine | Sugar Halide / Side Chain Precursor | N9 | Purine Nucleoside Analogues |

Synthesis of Purine Nucleoside Analogues

Purine nucleoside analogues are modified versions of natural nucleosides that can interfere with viral replication or cell proliferation, making them vital antiviral and anticancer agents nih.gov. 2-Amino-6-chloropurine, derived from this compound, is a cornerstone for the synthesis of a wide range of these analogues, including those with modified sugar moieties such as carbocyclic and acyclic chains.

Glycosylation is the critical step in nucleoside synthesis where a sugar, or a sugar analogue, is attached to the purine base, forming a C-N bond. In the context of purine chemistry, this reaction is most often directed to the N9 position. While various methods exist, the Vorbrüggen glycosylation is a widely used and effective method. This reaction typically involves a silylated heterocyclic base and a protected sugar acetate (B1210297), catalyzed by a Lewis acid like SnCl₄ or TiCl₄ nih.gov. The reaction proceeds through a nucleophilic attack from the N9 atom of the purine onto an oxocarbenium ion intermediate derived from the sugar component. The regioselectivity of glycosylation (N9 vs. N7) can be influenced by the choice of catalyst and reaction conditions nih.gov.

Carbocyclic nucleoside analogues are compounds in which the furanose oxygen of the sugar ring is replaced by a methylene (B1212753) (-CH₂-) group. This modification imparts greater metabolic stability, as the C-N bond is resistant to cleavage by nucleoside phosphorylases. 2-Amino-6-chloropurine is a key starting material for these syntheses.

A common strategy involves the Mitsunobu reaction, where 2-amino-6-chloropurine reacts with a carbocyclic diol researchgate.net. This reaction allows for the stereocontrolled formation of the C-N bond between the N9 of the purine and a carbon atom of the carbocyclic ring. Once the carbocyclic nucleoside analogue of 2-amino-6-chloropurine is formed, the 6-chloro group can be further substituted to generate a variety of target compounds, such as analogues of guanosine (B1672433) and 2,6-diaminopurine nih.govnih.gov. Several of these carbocyclic analogues have demonstrated potent activity against viruses such as Herpes Simplex Virus (HSV) nih.govnih.gov.

| Precursors | Reaction Type | Key Intermediate | Final Product Class |

| 2-Amino-6-chloropurine, Carbocyclic diol | Mitsunobu Reaction | N9-substituted carbocyclic 2-amino-6-chloropurine | Carbocyclic analogues of guanosine, 2,6-diaminopurine, etc. researchgate.net |

Acyclic nucleoside analogues lack a complete sugar ring and instead possess a flexible side chain attached to the purine base. Acyclovir is a prominent example of this class. The synthesis of these compounds often utilizes 6-chloropurine (B14466) derivatives. An efficient two-step protocol has been developed for the synthesis of new acyclic nucleosides starting from commercially available compounds nih.gov.

In one pathway, a 6-chloropurine is first alkylated at the N9 position with a protected acyclic side chain. For example, iodomethyl trimethylsilyloxyethyl ether can be generated in situ and reacted with deprotonated 6-chloropurine to form the N9-substituted acyclic intermediate nih.govresearchgate.net. The second step involves the functionalization of the C6-position. The 6-chloro group undergoes nucleophilic aromatic substitution with various amines, a reaction that can be significantly accelerated using microwave irradiation, to yield a library of acyclic nucleoside analogues nih.gov. This approach provides rapid and flexible access to a broad variety of compounds for biological screening nih.gov.

Methylenecyclopropane (B1220202) Analogues

The synthesis of methylenecyclopropane analogues of nucleosides represents a significant area of research, as these compounds are carbocyclic nucleosides that exhibit enhanced stability against enzymatic cleavage. In these structures, a carbon atom replaces the oxygen of the furanose ring, a modification known to improve biological half-life.

Research has detailed the synthesis of these analogues starting from 2-amino-6-chloropurine derivatives. A common synthetic route involves the alkylation of the purine's N9 position with a suitable methylenecyclopropane building block. The 2-formylamino group serves as a protected precursor to the 2-amino group, preventing unwanted side reactions during the initial coupling steps. For instance, a chiral methylenecyclopropane building block can be coupled with 6-chloropurine, followed by functionalization of the purine base to yield the target analogues. researchgate.net In a specific example leading to the S-(+)-enantiomer of a 2-aminopurine (B61359) methylenecyclopropane analogue, the synthesis started from a (S)-(+)-2-amino-6-chloro derivative, which was then converted to a 6-thiosynguanol derivative before desulfurization. rsc.org These synthetic strategies highlight the importance of the 6-chloro substituent as a reactive handle for further chemical transformations.

| Starting Purine | Key Reagent | Intermediate Product | Biological Interest |

|---|---|---|---|

| This compound | Chiral (bromomethyl)cyclopropane (B137280) derivative | N9-alkylated methylenecyclopropane purine | Antiviral agents researchgate.netrsc.org |

Construction of Complex Heterocyclic Scaffolds

The inherent chemical properties of this compound make it an excellent starting point for the construction of more elaborate heterocyclic frameworks. Its ability to undergo sequential, regioselective reactions is key to building both fused-ring systems and diverse compound libraries.

The purine skeleton of this compound can be annulated, or fused, with other rings to create novel polycyclic systems. This is typically achieved by reacting the 6-chloro position with a nucleophile that contains a second reactive group capable of participating in a subsequent ring-closing reaction.

A specific example involves the synthesis of thiazolo[5,4-f]quinazolines. In this process, a 2-formylamino-6-chloro-9-(substituted)-purine is reacted with 2-aminothiophenol (B119425). The reaction proceeds via an initial nucleophilic substitution where the sulfur atom of 2-aminothiophenol displaces the chlorine atom at the C6 position of the purine. This is followed by an intramolecular cyclization and rearrangement, ultimately forming the fused thiazole (B1198619) ring and constructing the advanced heterocyclic system. This method provides a direct route to complex scaffolds that are investigated for their potential as kinase inhibitors.

This compound is a cornerstone for generating libraries of multi-substituted purines, which are essential tools in drug discovery and chemical biology. The synthetic strategy leverages the differential reactivity of the C6 and C2 positions.

First, the highly reactive 6-chloro group is displaced by a diverse range of nucleophiles, such as amines, anilines, thiols, or alcohols. This step introduces the first point of diversity into the molecule. Following this substitution, the formyl protecting group at the 2-position is removed under mild conditions to reveal the free 2-amino group. This amine can then be acylated, sulfonated, or reacted with various electrophiles to introduce a second point of diversity. This robust and sequential approach allows for the creation of large, focused libraries of 2,6,9-trisubstituted purines. These libraries have been instrumental in structure-activity relationship (SAR) studies, leading to the discovery of potent and selective inhibitors of key cellular targets, such as cyclin-dependent kinases (CDKs). nih.gov

| Position | Reaction Step | Reagents/Conditions | Example Substituents Introduced |

|---|---|---|---|

| C6 | Step 1: Nucleophilic Substitution | R-NH₂, R-SH, R-OH | Alkylamines, anilines, thiophenols |

| N2 | Step 2: Deprotection | Acidic or basic hydrolysis | -NH₂ (unmasked) |

| N2 | Step 3: Functionalization | R'-COCl, R'-SO₂Cl | Amides, sulfonamides |

Advanced Analytical Characterization and Structural Elucidation in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable tools for the elucidation of the chemical structure of 2-Formylamino-6-chloropurine at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The formyl proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between 8.0 and 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group and nitrogen atom. The proton at the C8 position of the purine (B94841) ring would also likely resonate as a singlet in the aromatic region, generally between 7.5 and 8.5 ppm. The N-H proton of the formylamino group would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 160-185 ppm. The carbons of the purine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the chlorine substituent. For instance, C6, being attached to the electronegative chlorine atom, would be significantly deshielded.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, although for this compound, with its isolated proton systems, these would be limited. An HSQC spectrum would be more informative, showing direct correlations between protons and the carbons to which they are attached, thus confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158 |

| C4 | - | ~152 |

| C5 | - | ~132 |

| C6 | - | ~150 |

| C8 | ~8.2 (s) | ~145 |

| Formyl C | - | ~162 |

| Formyl H | ~8.5 (s) | - |

| N-H | Variable (br s) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes a singlet and 'br s' denotes a broad singlet.

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (C₆H₄ClN₅O, 197.58 g/mol ) nih.gov. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with two peaks in an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, respectively.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound or for verifying the purity of a sample.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A prominent C=O stretching vibration from the formyl group is expected in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the amide group would likely appear as a band around 3200-3400 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Vibrations associated with the purine ring system (C=N and C=C stretching) would be found in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The purine ring vibrations are often strong in the Raman spectrum. While the C=O stretch might be weaker than in the IR spectrum, other vibrations, such as those of the purine ring system, can be more pronounced. A study on the related compound 2-amino-6-chloropurine (B14584) showed characteristic FT-IR and FT-Raman spectra, which can serve as a basis for comparison nih.gov.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C=O Stretch (Formyl) | 1680-1720 | 1680-1720 |

| C=N, C=C Stretch (Purine) | 1400-1650 | 1400-1650 |

| C-Cl Stretch | 600-800 | 600-800 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its purification on a research scale.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. For a polar molecule like this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for a similar purine derivative might use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the purine ring system exhibits strong UV absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

When purification of this compound is required on a larger scale for research purposes, preparative chromatography is utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The conditions developed for analytical HPLC can often be scaled up for preparative purification. By collecting the fraction corresponding to the main peak as it elutes from the column, a highly purified sample of this compound can be obtained. The collected fractions are then typically evaporated to remove the mobile phase, yielding the purified solid compound.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. While this compound is recognized and utilized as a chemical intermediate in the synthesis of various purine derivatives, its detailed solid-state architecture, as determined by X-ray crystallography, does not appear to have been a primary focus of published research.

Consequently, a detailed empirical discussion on its specific conformational analysis in the crystalline state and the precise nature of its intermolecular interactions and packing arrangements is not possible at this time. The following sections outline the principles of such an analysis, which could be performed should the crystal structure of this compound be determined in the future.

Intermolecular Interactions and Packing Arrangements

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its stability and solubility.

Hydrogen bonding would be expected to be a dominant interaction, likely involving the N-H of the formylamino group and the nitrogen atoms of the purine ring acting as hydrogen bond acceptors. The carbonyl oxygen of the formylamino group could also participate as a hydrogen bond acceptor.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic purine rings of adjacent molecules would likely play a significant role in the crystal packing. The presence of the chlorine atom could also lead to halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule.

Interactive Data Table: Hypothetical Intermolecular Interactions

This table illustrates the types of intermolecular interactions and their typical distances that would be characterized from a crystal structure analysis. These are not experimental data for this compound.

| Interaction Type | Donor-Acceptor Atoms | Hypothetical Distance (Å) | Description |

| Hydrogen Bond | N-H···N | 2.9 | Interaction between the formylamino hydrogen and a purine nitrogen. |

| π-π Stacking | Purine Ring Centroid - Purine Ring Centroid | 3.5 | Face-to-face stacking of the aromatic rings. |

| Halogen Bond | C-Cl···O | 3.1 | Interaction between the chlorine atom and a carbonyl oxygen. |

Without experimental crystallographic data, any further discussion on the solid-state structure of this compound would be purely speculative. The determination of its crystal structure would provide valuable insights into its chemical and physical properties.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the fundamental electronic properties of molecules. For 2-Formylamino-6-chloropurine, these investigations would offer a detailed picture of its electron distribution, orbital energies, and reactivity, which are crucial for understanding its potential chemical interactions.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, Mulliken atomic charges, and dipole moment. These calculations provide a quantitative description of the electron distribution within the molecule, highlighting the effects of the chloro and formylamino substituents on the purine (B94841) ring.

A related study on 2-amino-6-chloropurine (B14584) utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to investigate its electronic properties. nih.govresearchgate.net Similar calculations for this compound would provide valuable comparative data.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are not based on actual computational results for this specific molecule.

| Property | Calculated Value |

| Total Energy (Hartree) | -1025.456 |

| Dipole Moment (Debye) | 3.21 |

| C1-N2 Bond Length (Å) | 1.345 |

| C6-Cl Bond Length (Å) | 1.732 |

| N2-Formyl Bond Length (Å) | 1.389 |

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized over the electron-rich purine ring and the formylamino group, while the LUMO may be distributed over the purine ring, influenced by the electron-withdrawing chlorine atom.

In a study of 2-amino-6-chloropurine, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. nih.govresearchgate.net A similar analysis for this compound would allow for a direct comparison of the electronic effects of an amino versus a formylamino group.

Table 2: Hypothetical HOMO-LUMO Energies and Reactivity Descriptors for this compound This table is for illustrative purposes. The values are not based on actual computational results for this specific molecule.

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap | 5.35 |

| Ionization Potential | 6.89 |

| Electron Affinity | 1.54 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the purine ring and the oxygen atom of the formyl group, indicating these as potential sites for protonation and hydrogen bond acceptance. The hydrogen atom of the formylamino group would likely exhibit a positive potential, making it a potential hydrogen bond donor. The chlorine atom would also influence the electrostatic potential distribution.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for isomerism are critical to a molecule's function. Conformational analysis and tautomerism studies provide insight into the most stable forms of this compound.

Investigation of Purine Tautomers and their Relative Stabilities

Purines can exist in different tautomeric forms due to the migration of a proton between different nitrogen atoms in the ring system. For this compound, the most common tautomers would likely involve the proton residing on N(7) or N(9) of the purine ring. Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting their relative populations at equilibrium.

A study on 2-amino-6-chloropurine investigated the relative stabilities of its N(7)H and N(9)H tautomers, finding the N(9)H tautomer to be more stable. nih.govresearchgate.net A similar investigation for this compound would be crucial to determine its predominant tautomeric form, which has significant implications for its chemical and biological properties. The relative stabilities can be influenced by both intramolecular interactions and the surrounding environment (e.g., solvent).

Table 3: Hypothetical Relative Stabilities of this compound Tautomers This table is illustrative. The values are not based on actual computational results for this specific molecule.

| Tautomer | Relative Energy (kcal/mol) |

| N(9)H | 0.00 |

| N(7)H | 1.25 |

Intramolecular Interactions (e.g., Hyperconjugation)

Intramolecular interactions, such as hyperconjugation, play a significant role in determining the stability and geometry of a molecule. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In this compound, potential hyperconjugative interactions could occur between the lone pairs of the nitrogen and oxygen atoms and the π-system of the purine ring, as well as between the C-H bonds of the formyl group and the ring.

Reaction Pathway and Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the reaction pathways and elucidate the mechanisms of chemical transformations involving this compound. A key reaction of this compound is its hydrolysis to 2-amino-6-chloropurine, a crucial step in the synthesis of antiviral medications like famciclovir (B1672041). Theoretical studies, primarily employing Density Functional Theory (DFT), can map out the potential energy surface of this transformation, identifying intermediates and transition states.

The hydrolysis of the N-formyl group is anticipated to proceed via a nucleophilic addition-elimination mechanism. In an acidic medium, the formyl oxygen is likely protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of formic acid or its conjugate base would yield the final 2-amino-6-chloropurine product. In a basic medium, a hydroxide (B78521) ion would directly attack the formyl carbon, leading to a similar tetrahedral intermediate, followed by the elimination of a formate (B1220265) ion.

Transition State Analysis of Key Chemical Transformations

The transition state (TS) is the highest energy point along the reaction coordinate and is of paramount importance in determining the reaction rate. For the hydrolysis of this compound, computational analysis of the transition state would involve locating the specific geometry of the molecular assembly at the peak of the energy barrier. This is typically achieved through quantum mechanical calculations which can characterize the TS by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

While specific transition state analysis for the de-formylation of this compound is not extensively documented in the literature, analogies can be drawn from theoretical studies on the hydrolysis of other N-formyl compounds, such as N-formylaziridine and formamide (B127407) nih.gov. These studies suggest that the transition state for the rate-determining step, the nucleophilic attack on the formyl carbon, involves the formation of a partial bond between the incoming nucleophile (e.g., water) and the formyl carbon, and a concomitant weakening of the C=O double bond.

The geometric parameters of the transition state, such as bond lengths and angles, provide insight into the nature of the bond-breaking and bond-forming processes. For instance, the C-N bond of the formyl group would be expected to be elongated in the transition state leading to the final product. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics.

Table 1: Hypothetical Transition State Parameters for the Hydrolysis of this compound

| Parameter | Reactant (Calculated Analogue) | Transition State (Hypothetical) | Intermediate (Tetrahedral) |

| C=O Bond Length (Å) | ~1.21 | ~1.30 | ~1.40 |

| C-N (formyl) Bond Length (Å) | ~1.36 | ~1.45 | ~1.47 |

| Nucleophile-C Distance (Å) | >3.0 | ~1.80 | ~1.50 |

| Activation Energy (kcal/mol) | N/A | 15-25 (estimated) | N/A |

Note: The values in this table are illustrative and based on general principles of amide hydrolysis, as specific computational data for this compound is not available.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its energetics, altering both the stability of reactants and transition states. For the hydrolysis of this compound, the choice of solvent can influence the reaction rate and even the operative mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

Conversely, non-polar aprotic solvents would be less effective at stabilizing charged intermediates and transition states, potentially leading to a higher activation barrier and a slower reaction rate. Computational studies on related purine derivatives have highlighted the importance of specific solute-solvent interactions, such as hydrogen bonding, in determining their properties in solution nih.gov.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum mechanical calculations are well-suited for elucidating reaction mechanisms, MD simulations can provide valuable insights into the dynamic behavior of this compound in solution or its interaction with other molecules, such as enzymes or reactants, on a longer timescale.

An MD simulation of this compound in a solvent box (e.g., water) could reveal important information about its conformational preferences. For instance, the rotation around the C-N bond connecting the formyl group to the purine ring could be investigated to understand the steric and electronic factors governing its orientation. The simulation could also provide details on the solvation shell around the molecule, identifying key hydrogen bonding interactions between the solute and solvent molecules. This information is complementary to the static picture provided by quantum mechanical calculations and can be crucial for a comprehensive understanding of its reactivity.

Furthermore, if this compound were to interact with a biological macromolecule, such as an enzyme that catalyzes its hydrolysis, MD simulations could be employed to study the binding process and the dynamics of the enzyme-substrate complex. Such simulations can help in understanding the specific interactions that hold the substrate in the active site and orient it for catalysis. While no specific MD studies on this compound are currently available, the methodology has been widely applied to other purine derivatives to investigate their interactions and dynamics mdpi.comnih.gov.

Research Applications and Mechanistic Biological Interactions Non Clinical Focus

Utility in Studying Purine (B94841) Metabolism and Enzymatic Pathways

Purine analogs are instrumental in dissecting the complex network of metabolic pathways that govern the synthesis, salvage, and degradation of nucleotides. By introducing specifically modified purines into biological systems, researchers can probe the function of key enzymes and understand the regulatory mechanisms that maintain nucleotide homeostasis.

2-Formylamino-6-chloropurine is a precursor for the synthesis of a wide array of nucleoside analogs used to investigate metabolic processes. Once the purine base is incorporated into a nucleoside, these analogs can act as substrates or inhibitors of enzymes within the purine salvage pathway. For example, analogs derived from this compound can be used to study the lifecycle of adenosine (B11128) and its nucleotides, which are involved in numerous biological processes. mdpi.comnih.gov The metabolic activation of purine analogs, such as 2,6-diaminopurine (B158960) (which can be derived from this compound by deprotection and substitution), into their corresponding ribonucleotides can lead to different mechanisms of toxicity and cellular effects, providing insights into distinct metabolic routes. nih.gov These synthetic nucleosides are essential tools for mapping metabolic fluxes and identifying points of regulation within purine metabolism. unina.it

The development of specific enzyme inhibitors and substrates is fundamental to biochemical research. This compound provides a platform for creating derivatives that target key enzymes in purine metabolism.

Nucleoside Phosphorylases (PNPs): These enzymes are central to the purine salvage pathway, catalyzing the reversible phosphorolysis of nucleosides. nih.gov Derivatives of 2-amino-6-chloropurine (B14584) are widely used to study the activity and structure of PNPs from various organisms. mdpi.comnih.gov By modifying the 6-position of the purine ring, a reaction for which this compound is an ideal starting material, researchers can synthesize potent inhibitors. These inhibitors help to elucidate the enzyme's mechanism and role in microorganisms, making PNP a potential drug target. nih.gov The enzymatic synthesis of nucleoside analogs using PNPs often employs precursors like 2-amino-6-chloropurine to generate novel compounds for further study. mdpi.commdpi.com

| Derivative Base | Target Enzyme | Inhibition Constant (Ki) / IC50 | Organism |

| 6-Benzyloxy-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | 0.6 µM (Kiu) | E. coli |

| 6-Benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | 0.4 µM (Kiu) | E. coli |

| 2-Chloro-6-(2-phenyl-1-ethoxy)purine | Purine Nucleoside Phosphorylase (PNP) | 1.4 µM (Kiu) | E. coli |

| 2-Chloro-6-(3-phenyl-1-propoxy)purine | Purine Nucleoside Phosphorylase (PNP) | 1.4 µM (Kiu) | E. coli |

| 6-Benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | 1.8 ± 0.2 µM (Ki) | Helicobacter pylori |

This table presents inhibition data for various purine derivatives that can be synthesized using a 2-amino-6-chloropurine scaffold, which is closely related to this compound. The data illustrates how modifications at the 6-position influence enzyme inhibitory activity.

Adenosine Deaminase (ADA): ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govmdpi.com Many therapeutic nucleoside analogs are rendered ineffective by ADA-mediated degradation. nih.gov Consequently, there is significant interest in creating ADA-resistant compounds. Introducing substituents at the C2 and C6 positions of the purine ring is a known strategy to inhibit or prevent deamination by ADA. mdpi.comnih.gov Synthesizing a library of compounds from this compound allows for the systematic study of which modifications confer resistance to ADA, providing crucial information for the design of more stable nucleoside-based drugs. mdpi.com

O6-alkylguanine-DNA-alkyltransferase (AGT): AGT is a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940). While direct studies using this compound derivatives as probes for AGT are not widely documented, purine analogs are generally important tools for investigating the mechanisms of DNA repair enzymes. The synthesis of specialized purine derivatives allows researchers to probe the active site and substrate specificity of enzymes like AGT.

Chemical Biology Tools and Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. This compound serves as a foundational molecule for the construction of sophisticated chemical probes.

Fluorescent probes are indispensable for visualizing and quantifying biological molecules and processes. Purine analogs with inherent fluorescence or those conjugated to fluorophores can be used to study DNA/RNA structure, protein-nucleic acid interactions, and enzyme kinetics. mdpi.com The 6-chloro group of this compound is a chemically reactive site suitable for the attachment of various fluorescent moieties. researchgate.netnih.gov This allows for the creation of environment-sensitive probes that can report on their local microenvironment, such as binding to a protein's active site. nih.gov Chemo-enzymatic methods, often employing nucleoside phosphorylases, can then be used to convert these fluorescent purine bases into nucleoside probes for a broader range of biological applications. mdpi.com

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery. Affinity probes are designed to bind to a specific protein target and facilitate its isolation and identification. These probes are typically constructed by modifying a known bioactive scaffold with a reporter tag (e.g., biotin) and often a photoreactive cross-linking group. The 6-position of the purine ring, made reactive by the chlorine atom in this compound, is an ideal location for attaching linkers and these functional groups. jchps.com This enables the conversion of purine-based compounds into photoaffinity probes that can be used to covalently label their target proteins upon UV irradiation, aiding in the deconvolution of complex biological pathways. nih.gov

Building Block for Investigating Structure-Activity Relationships (SAR) in Biological Systems (In Vitro/Pre-clinical Mechanistic)

Understanding how the chemical structure of a molecule relates to its biological activity is a cornerstone of medicinal chemistry and pharmacology. This compound is an excellent starting scaffold for SAR studies because its 6-chloro group can be readily displaced by a wide variety of nucleophiles, including alcohols, thiols, and amines. jchps.comnih.govresearchgate.net

This allows for the systematic synthesis of a large library of related compounds where the substituent at the 6-position is varied. By testing these analogs in biological assays, researchers can determine which chemical properties (e.g., size, electronics, hydrogen bonding capacity) at this position are critical for activity. nih.govmdpi.com For instance, SAR studies on 2-aminopurine (B61359) derivatives have been used to develop potent antiviral agents by modifying the C6 substituent. nih.gov Similarly, such studies have been crucial in developing activators for key proteins in the innate immune system, such as the Stimulator of Interferon Genes (hSTING). nih.gov The findings from these SAR studies provide a rational basis for the design of new molecules with improved potency and selectivity.

| C6-Substituent on 2-Aminopurine Scaffold | Biological Activity Target | Example Finding |

| N6-alkyl groups (allyl, propargyl) | Antiviral (CMV, HSV, VZV, HBV) | N6- and O6-alkyl derivatives were highly effective against CMV with low cytotoxicity. nih.gov |

| O6-alkyl groups (allyl, propyl, pentyl) | Antiviral (CMV, HSV, VZV, HBV) | O6-alkyl and S6-alkyl analogs showed micromolar inhibition of HBV replication. nih.gov |

| S6-alkyl groups (propyl, pentyl) | Antiviral (CMV, HSV, VZV, HBV) | S6-pentyl analog was an active anti-VZV agent. nih.gov |

| 6-O-alkyl ribosides | hSTING Activation | Certain 6-O-alkyl nucleoside analogs activate hSTING without cytotoxicity. nih.gov |

| Thioether-linked benzhydryl groups | Positive Inotropic Activity | Thioether linkage at C6 was superior to oxygen or nitrogen isosteres for inotropic activity. researchgate.net |

This table summarizes structure-activity relationship (SAR) findings for derivatives of 2-aminopurine, which can be readily synthesized from this compound. It highlights how systematic modification of the C6-substituent impacts various biological activities.

Design and Synthesis of Purine Analog Libraries for Biological Screening

This compound, and its immediate derivative 2-amino-6-chloropurine, are fundamental scaffolds in medicinal chemistry for the generation of purine analog libraries. researchgate.net These libraries are collections of structurally related compounds that can be screened for various biological activities. The purine core is a "privileged scaffold" because it is a key component of essential biomolecules like nucleosides and ATP, making it a promising starting point for designing molecules that can interact with a wide range of biological targets. researchgate.net

The synthesis process often involves the deprotection of the formyl group to yield 2-amino-6-chloropurine. google.com From there, chemists can modify the purine ring at several positions to create a diverse set of analogs. Key modifications include:

Substitution at the C6 position: The chloro group can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a wide range of 6-substituted purine derivatives. This approach has been used to synthesize libraries of compounds for screening as potential kinase inhibitors and antitumor agents. researchgate.netnih.gov

Substitution at the N9 position: The nitrogen at the 9-position is a common site for alkylation or glycosylation to produce nucleoside analogs. sigmaaldrich.com These analogs are crucial for research into antiviral and anticancer therapies.

Modification at the C8 position: The C8 position can also be functionalized, for instance, through lithiation followed by reaction with an electrophile, to further increase the structural diversity of the library. researchgate.net

This systematic modification allows for the creation of extensive libraries of novel compounds that are then subjected to high-throughput screening to identify potential lead compounds for further development.

| Synthetic Strategy | Target Position | Reagents/Conditions | Resulting Derivatives |

| Nucleophilic Aromatic Substitution | C6 | Amines, Alcohols, Thiols | 6-amino, 6-alkoxy, 6-thio-purines |

| N-Alkylation / Glycosylation | N9 | Alkyl halides, Sugar derivatives | 9-alkylpurines, Nucleoside analogs |

| Lithiation & Electrophilic Quench | C8 | LDA, Electrophiles (e.g., halogens) | 8-substituted purine analogs |

Exploring the Molecular Basis of Biological Activity

Once a library of purine analogs is synthesized from precursors like this compound, researchers explore the molecular basis of their biological activity through structure-activity relationship (SAR) studies. SAR studies aim to understand how specific chemical features of a molecule contribute to its biological effect.

For purine analogs, the substituent at the C6 position has been shown to be critical for activity and selectivity. For example, in the development of cyclin-dependent kinase (CDK) inhibitors, modifying the group at the C6 position of the 2-aminopurine scaffold led to compounds with potent inhibitory activity against CDK1 and CDK2. researchgate.net Similarly, the synthesis of carbocyclic nucleoside analogs derived from 2-amino-6-substituted purines showed that the nature of the C6 substituent influenced antiviral activity against viruses like Herpes Simplex Virus Type 1 (HSV-1). nih.gov

The molecular basis for the activity of these compounds often lies in their ability to mimic endogenous purines and interact with the ATP-binding site of enzymes, particularly kinases. ed.ac.uk The purine core provides the necessary hydrogen bonding interactions with the enzyme's hinge region, while the various substituents at the C6, N9, and other positions explore different pockets of the binding site to enhance potency and selectivity. ed.ac.uk

Pre-clinical Research on Antiviral and Antitumor Mechanisms (Focus on Molecular Targets, NOT Efficacy/Safety/Dosage)

Derivatives of this compound have been the subject of significant pre-clinical research to elucidate their mechanisms of action as potential antiviral and antitumor agents. This research focuses on identifying the specific molecular targets and pathways that these compounds modulate.

Interactions with Nucleic Acid Synthesis Pathways

A primary mechanism for the antiviral and antitumor action of many purine analogs is the disruption of nucleic acid synthesis. ebsco.com Viruses and cancer cells have a high demand for DNA and RNA synthesis to support their rapid replication. Purine analogs, particularly nucleoside derivatives synthesized from the 2-amino-6-chloropurine scaffold, can interfere with this process.

These nucleoside analogs can be taken up by cells and phosphorylated by cellular or viral kinases to their active triphosphate form. nih.gov In this form, they act as competitive inhibitors or alternative substrates for viral or cellular DNA and RNA polymerases. nih.gov

Chain Termination: When a nucleoside analog is incorporated into a growing DNA or RNA strand, it can act as a chain terminator if it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. nih.gov This halts the replication of the viral genome or cancer cell DNA.

Enzyme Inhibition: The triphosphate form of the analog can also bind to the active site of the polymerase enzyme, acting as a competitive inhibitor of the natural nucleotide (e.g., dGTP or ATP) and blocking its function. nih.gov

This mechanism is central to the action of many established antiviral drugs and is a key area of investigation for novel purine analogs. ebsco.comyoutube.com

Target Identification and Validation in Research Models

Beyond interfering with nucleic acid synthesis, purine analogs derived from this compound have been shown to interact with other specific molecular targets.

Antitumor Research: In cancer research models, derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov

Kinase Inhibition: A major class of targets are protein kinases, which are often dysregulated in cancer. ed.ac.uk Analogs based on the 2-aminopurine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.net Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing. nih.gov Other kinases, such as Spleen Tyrosine Kinase (Syk) and Germinal Center Kinase (Gck), have also been identified as targets. nih.gov

Apoptosis Induction: Studies on 6-chloropurine (B14466) nucleosides have shown they can induce apoptosis and arrest the cell cycle at the G2/M phase in human cancer cell lines. nih.gov The underlying mechanism may involve signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. mdpi.com

| Target Class | Specific Target Example | Investigated Effect |

| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Arrest |

| Protein Kinases | Spleen Tyrosine Kinase (Syk) | Inhibition of Signaling Pathways |

| Cell Cycle Checkpoints | G2/M Checkpoint | Mitotic Arrest |

| Apoptotic Pathways | PI3K/Akt/mTOR Pathway | Induction of Apoptosis |

Agricultural Chemistry Research Applications (e.g., Herbicides, Plant Growth Regulators as building blocks for research)

The purine scaffold is not only relevant in medicine but also in agricultural chemistry. researchgate.net this compound can serve as a starting material for the synthesis of compounds investigated as potential plant growth regulators (PGRs).

Plant growth and development are regulated by a class of hormones called cytokinins, many of which are N6-substituted aminopurine derivatives (e.g., kinetin, 6-benzylaminopurine). eagri.org These molecules influence processes like cell division, shoot growth, and leaf senescence. eagri.orgneliti.com

The chemical structure of this compound makes it an ideal precursor for creating novel cytokinin analogs for research purposes. The reactive C6-chloro group can be substituted with various alkyl or aryl amine side chains, mimicking the structure of natural and synthetic cytokinins. Researchers can synthesize libraries of these purine-based compounds to:

Study the structure-activity relationships of cytokinin receptors in different plant species.

Develop novel PGRs with enhanced stability, specific activity, or targeted effects.

Create research tools to probe the molecular mechanisms of plant growth and development.

While direct application as a commercial herbicide or PGR is not the primary focus, its role as a versatile building block allows researchers in agricultural chemistry to generate novel molecules to explore and modulate plant physiology.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-Formylamino-6-chloropurine often serves as a step in the production of 2-amino-6-chloropurine (B14584), a crucial intermediate for antiviral drugs. A common pathway involves the reaction of guanine (B1146940) with a chlorinating agent like phosphorus oxychloride in the presence of N,N-dimethylformamide. This forms a Vilsmeier-Haack type reagent which reacts with guanine to yield 2-dimethylaminomethenimino-6-chloropurine, which is subsequently hydrolyzed to this compound. google.com

However, these classical methods present several challenges, including the use of harsh reagents, potentially low yields due to the poor solubility of starting materials like guanine, and the use of expensive catalysts. google.com Future research is increasingly focused on developing synthetic strategies that align with the principles of green and sustainable chemistry. mdpi.com

Key areas for future development include:

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to minimize solvent waste and purification steps. A reported one-step method to produce 2-amino-6-chloropurine directly from guanine using tetraethylamine chloride in acetonitrile (B52724) points towards milder and more efficient routes. researchgate.net

Green Catalysis: Exploring the use of environmentally benign catalysts, such as acidic ionic liquids, to replace traditional and often hazardous reagents. researchgate.net

Alternative Reagents: Investigating milder and more selective chlorinating agents to replace phosphorus oxychloride, reducing equipment corrosion and the generation of phosphorus-containing waste. patsnap.com

Improved Atom Economy: Developing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste.

Table 1: Comparison of Synthetic Approaches for 6-Chloropurine (B14466) Derivatives This table is interactive and allows for sorting and filtering of data.

| Method | Starting Material(s) | Key Reagents/Catalysts | Reported Advantages/Disadvantages |

|---|---|---|---|

| Classical Vilsmeier-Haack | Guanine | Phosphorus oxychloride, DMF | Established route; can have low yields, uses harsh reagents. google.comgoogle.com |

| Phase-Transfer Catalysis | Guanine | Phosphorus oxychloride, Phase-transfer catalyst | Improved yields over some older methods (55-75%); requires expensive catalysts. google.comgoogle.com |

| Direct One-Step (to 2-amino-6-chloropurine) | Guanine | Phosphorus oxychloride, Tetraethylamine chloride | Milder conditions, good yield (72.1%); simplifies the process. researchgate.net |

| Alternative Starting Materials | Ethyl cyanoacetate, Chloroformamidine hydrochloride | Liquid ammonia (B1221849), Sodium, Formic acid | Avoids guanine solubility issues; uses cheap raw materials, short reaction time. google.com |

| Green Chemistry Approach | Acetyl hypoxanthine | Bis(trichloromethyl)carbonate, Organic amine catalyst | Avoids phosphorus oxychloride, reducing corrosion and waste; simple and safe operation. patsnap.com |

Application in Flow Chemistry and Automated Synthesis Research

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. aurigeneservices.comasynt.comresearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and scalability. nih.gov

While the application of flow chemistry specifically to the synthesis of this compound is not yet widely reported, this represents a significant future opportunity. The known batch syntheses, particularly those involving hazardous reagents like phosphorus oxychloride, are prime candidates for adaptation to a continuous flow process. thieme-connect.de Such a transition could offer:

Enhanced Safety: By minimizing the volume of hazardous materials at any given time and containing the reaction within a closed system.

Improved Heat Transfer: Allowing for better temperature control and potentially reducing the formation of byproducts.

Increased Consistency: Precise control over mixing and residence time leads to more consistent product quality. aurigeneservices.com

Furthermore, automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes. researchgate.netakjournals.comresearchgate.net An automated system could be programmed to rapidly screen various catalysts, solvents, and temperature conditions for the synthesis of this compound and its derivatives, significantly reducing the time required for process development.

Computational Design of Novel Purine (B94841) Derivatives with Specific Reactivity Profiles

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. mit.edu Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability of different forms (tautomers), and reaction mechanisms of purine derivatives. nih.govrsc.orgnih.gov

A key future direction is the use of computational modeling to rationally design novel purine derivatives based on the this compound scaffold with specific, pre-determined reactivity profiles. Research has already demonstrated the utility of combining DFT calculations with experimental data to understand the fundamental structures of purine analogues. nih.gov

Future computational research could focus on:

Predicting Reactivity: Modeling the reaction pathways for the displacement of the chlorine atom at the C6 position. This could help in selecting the best nucleophiles and reaction conditions to synthesize new derivatives.